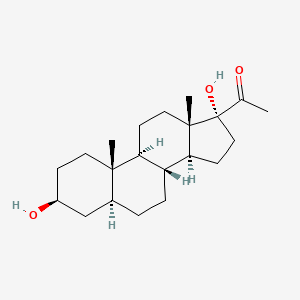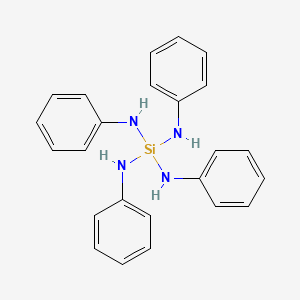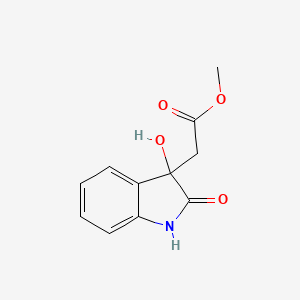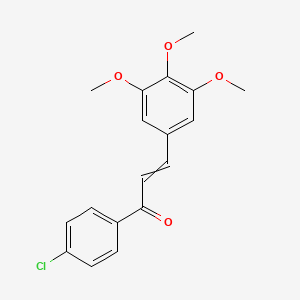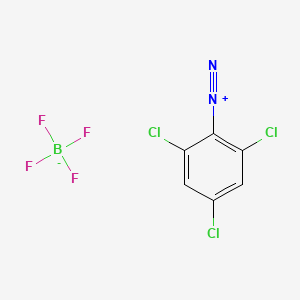
Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-)
Overview
Description
Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific compound has three chlorine atoms substituted at the 2, 4, and 6 positions of the benzene ring, and the diazonium group is paired with a tetrafluoroborate anion (BF₄⁻). This compound is known for its stability compared to other diazonium salts, making it useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) typically involves the diazotization of 2,4,6-trichloroaniline. The process begins with the reaction of 2,4,6-trichloroaniline with nitrous acid (HNO₂) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{2,4,6-Trichloroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{2,4,6-Trichlorobenzenediazonium chloride} + 2 \text{H}_2\text{O} ]
The resulting diazonium chloride is then treated with tetrafluoroboric acid (HBF₄) to form the desired tetrafluoroborate salt: [ \text{2,4,6-Trichlorobenzenediazonium chloride} + \text{HBF}_4 \rightarrow \text{2,4,6-Trichlorobenzenediazonium tetrafluoroborate} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of diazonium salts, including benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-), is carried out in large-scale reactors with precise control over temperature and pH to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the risk of decomposition or side reactions .
Chemical Reactions Analysis
Types of Reactions: Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions are typically carried out in aqueous or polar solvents at low temperatures to prevent decomposition.
Coupling Reactions: These reactions often involve phenols or aromatic amines in the presence of a base, such as sodium hydroxide (NaOH), under mild conditions.
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used to convert the diazonium group to an amine.
Major Products:
Substitution Reactions: Products include halogenated, hydroxylated, or thiolated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 2,4,6-Trichloroaniline.
Scientific Research Applications
Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) involves the formation of a highly reactive diazonium cation (N₂⁺). This cation can undergo various reactions, such as nucleophilic substitution and coupling, due to its electrophilic nature. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in azo coupling reactions, the diazonium cation reacts with electron-rich aromatic compounds to form azo bonds (N=N), resulting in the formation of azo dyes .
Comparison with Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chlorine substitutions.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of chlorine substitutions.
2,4-Dichlorobenzenediazonium tetrafluoroborate: Contains two chlorine substitutions instead of three.
Uniqueness: Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. The chlorine atoms make the compound more electron-withdrawing, enhancing its electrophilic nature and making it more reactive in substitution and coupling reactions compared to its unsubstituted or less substituted counterparts .
Properties
IUPAC Name |
2,4,6-trichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N2.BF4/c7-3-1-4(8)6(11-10)5(9)2-3;2-1(3,4)5/h1-2H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFOPLRLDSUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BCl3F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206115 | |
| Record name | Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-92-8 | |
| Record name | Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2,4,6-trichloro-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)


